REACTION_CXSMILES
|
[C:1]1([C:7]2[N:12]=[CH:11][C:10]([C:13]([OH:15])=O)=[CH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClC(Cl)(O[C:20](=[O:26])OC(Cl)(Cl)Cl)Cl.[CH2:28]([N:30](CC)CC)C.Cl>ClCCl>[CH3:20][O:26][N:30]([CH3:28])[C:13]([C:10]1[CH:11]=[N:12][C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[N:8][CH:9]=1)=[O:15]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NC=C(C=N1)C(=O)O
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
7.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
after stirring for three hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed in solution
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The crude solution was filtered
|
Type
|
WASH
|
Details
|
washed with excess dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford an orange solid
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash silica column chromatography
|
Type
|
WASH
|
Details
|
Elution through a 40-g Silicylce® flash silica cartridge with 10-30% ethyl acetate in hexanes
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C=1C=NC(=NC1)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 144.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |